2-(Oxiran-2-ylmethyl)isoindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-6-12(5-9(10)3-1)7-11-8-13-11/h1-4,11H,5-8H2 |
InChI Key |
QSWYQUBCOSVYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Oxiran 2 Ylmethyl Isoindoline 1,3 Dione
Epoxide Ring-Opening Reactions
The high ring strain of the epoxide in 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione makes it highly susceptible to cleavage by nucleophiles, a characteristic that is widely exploited in synthesis. These reactions can be catalyzed by both acids and bases. libretexts.org
The reaction of this compound-1,3-dione with amines is a cornerstone for the synthesis of β-amino alcohols, which are crucial structural motifs in many biologically active compounds. scispace.com This aminolysis can proceed with high regioselectivity, with the amine typically attacking the less sterically hindered carbon of the epoxide ring. researchgate.net A variety of amines, including primary and secondary amines, can be employed in this reaction. libretexts.orgresearchgate.net
For instance, the reaction of this compound-1,3-dione with various amines can be catalyzed by solid acids like phosphomolybdic acid-neutral alumina, affording the corresponding β-amino alcohols in excellent yields at room temperature. scispace.com
Table 1: Examples of Amine Nucleophiles in Epoxide Ring-Opening Reactions
| Amine Nucleophile | Product Type | Catalyst/Conditions | Reference |
| Primary Amines (RNH₂) | Secondary β-Amino Alcohols | Various catalysts (e.g., solid acids, Lewis acids) or catalyst-free in water. | scispace.comorganic-chemistry.org |
| Secondary Amines (R₂NH) | Tertiary β-Amino Alcohols | Similar to primary amines. | libretexts.org |
| Anilines | Aryl β-Amino Alcohols | Cobalt(II) chloride, Lithium bromide. | scispace.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Oxygen-centered nucleophiles readily attack the epoxide ring of this compound-1,3-dione, leading to a variety of functionalized products. The hydrolysis of the epoxide, typically under acidic conditions, results in the formation of a 1,2-diol (vicinal glycol). libretexts.org This reaction proceeds via a backside attack on the protonated epoxide. libretexts.org
Other oxygen nucleophiles, such as alcohols, can also open the epoxide ring to form glycidol (B123203) derivatives. The use of anhydrous hydrohalic acids (HX) can lead to the formation of trans-halohydrins. libretexts.org
Besides amines and oxygen-based nucleophiles, other heteroatom nucleophiles can also be employed in the ring-opening of this compound-1,3-dione. For example, the use of sodium azide (B81097) (NaN₃) allows for the introduction of an azide group, which can be further transformed into other nitrogen-containing functionalities.
A wide array of catalysts can be utilized to facilitate the ring-opening of epoxides. Lewis acids such as zinc(II) perchlorate (B79767) hexahydrate have proven to be highly effective for the aminolysis of epoxides under solvent-free conditions. organic-chemistry.org Other catalysts include indium tribromide, heteropoly acids, and various metal complexes. scispace.com Interestingly, the aminolysis of epoxides can also proceed efficiently in water without the need for any catalyst. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction. scispace.comorganic-chemistry.org For instance, some catalytic systems are designed to favor attack at the more substituted carbon of the epoxide. psu.edu
Transformations Involving the Isoindoline-1,3-dione Moiety
The isoindoline-1,3-dione (phthalimide) group in this compound-1,3-dione is not merely a passive spectator. It can be involved in various chemical transformations. researchgate.net The phthalimide (B116566) group is often used as a protecting group for primary amines, and its removal, typically via hydrazinolysis (the Ing-Manske procedure), reveals the primary amine functionality. mdpi.com
Furthermore, the aromatic ring of the isoindoline-1,3-dione can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. The carbonyl groups of the phthalimide can also exhibit reactivity, for instance, in condensation reactions. researchgate.net
Stereochemical Outcomes and Diastereoselectivity in Reactions
When this compound-1,3-dione reacts with nucleophiles, new stereocenters are often created. The stereochemical outcome of these reactions is of paramount importance, especially in the synthesis of chiral drugs. The ring-opening of epoxides is generally a stereospecific Sₙ2 reaction, proceeding with inversion of configuration at the attacked carbon atom. libretexts.org
When using a chiral, enantiomerically pure starting material, such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, the stereochemistry of the product can be controlled. For example, reaction with an enantiopure amine can lead to the formation of a specific diastereomer. The diastereoselectivity of these reactions can be influenced by the choice of reactants, catalysts, and reaction conditions. nih.gov Computational studies, such as the use of molecular electrostatic potential maps, can help in understanding and predicting the stereochemical outcomes of these reactions. nih.gov
Role As a Key Synthetic Intermediate in Advanced Organic Synthesis
Applications in Pharmaceutical Agent Synthesis
The utility of 2-(oxiran-2-ylmethyl)isoindoline is most prominently demonstrated in its application as a precursor for a range of pharmaceutical agents. Its chiral nature and reactive epoxide functionality are instrumental in constructing the core structures of several important drugs.
Precursor for Oxazolidinone Antibacterial Agents (e.g., Linezolid)
This compound is a cornerstone in the synthesis of oxazolidinone antibacterial agents, a class of drugs effective against multi-drug resistant Gram-positive bacteria. eurekaselect.comnih.gov The most notable example is Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic. nih.govnih.govderpharmachemica.com
The synthesis of Linezolid heavily relies on (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, which serves as a key intermediate in all major synthetic routes. google.com The process generally involves the reaction of (S)-glycidyl phthalimide (B116566) with an appropriate amine, followed by cyclization to form the characteristic oxazolidinone ring. google.comresearchgate.net For instance, one method involves reacting 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione with methyl (3-fluoro-4-morpholinophenyl) carbamate (B1207046) in the presence of a base like lithium tertiary butoxide. google.com The resulting intermediate is then further processed to yield Linezolid. The enantiopurity of the starting material is crucial for the final product's efficacy. researchgate.net
The development of second-generation oxazolidinones also utilizes this key intermediate, aiming to improve upon the antibacterial spectrum and safety profile of Linezolid. nih.gov
Intermediate in Anticoagulant Synthesis (e.g., Rivaroxaban)
The synthesis of the oral anticoagulant Rivaroxaban, a direct Factor Xa inhibitor, also prominently features this compound as a critical intermediate. google.comresearchgate.netchemicalbook.com In the synthesis of Rivaroxaban, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione is reacted with 4-(4-isocyanatophenyl)morpholin-3-one. google.com This reaction, often catalyzed by a lithium salt like lithium bromide, leads to the formation of a key oxazolidinone intermediate which is subsequently converted to Rivaroxaban. google.comresearchgate.net
The chirality of the starting epoxide is essential for the pharmacological activity of the final drug, with the (S)-enantiomer being the active form. researchgate.net The purity of the intermediate directly impacts the quality and efficacy of the final Rivaroxaban product. researchgate.net
| Drug | Therapeutic Class | Role of this compound | Key Reaction |
| Linezolid | Antibacterial (Oxazolidinone) | Key intermediate for forming the oxazolidinone ring. google.com | Reaction with an aniline (B41778) derivative followed by cyclization. google.comgoogle.com |
| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | Precursor to the oxazolidinone core of the molecule. google.comopulentpharma.com | Reaction with an isocyanate to form the oxazolidinone ring. google.com |
Precursors for Beta-Adrenolytic Agents
The structural motif derived from this compound is also found in certain beta-adrenolytic agents, commonly known as beta-blockers. These drugs are used to manage cardiovascular conditions like hypertension and angina. The synthesis of these agents often involves the opening of the epoxide ring of a related glycidyl (B131873) derivative by an appropriate amine, a reaction pattern similar to that seen in the synthesis of other pharmaceuticals. While direct synthesis from this compound itself is less commonly cited for this specific class, the underlying chemical principles and the resulting amino alcohol pharmacophore are analogous. nih.gov
Precursors for Other Bioactive Compounds (e.g., Anti-Alzheimer Agents)
The versatile phthalimide-containing scaffold derived from this compound has been explored for the development of other bioactive compounds, including potential treatments for Alzheimer's disease. nih.govmui.ac.ir Research has focused on synthesizing isoindoline-1,3-dione derivatives that act as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. nih.govdntb.gov.uakcl.ac.uk These synthetic strategies often involve modifying the isoindoline-1,3-dione structure to create hybrids with other pharmacophores known to interact with targets relevant to the disease. dntb.gov.uaresearchgate.net For instance, new phthalimide-based analogs have been synthesized and shown to function as potential acetylcholinesterase inhibitors. nih.gov
Synthesis of Chiral Auxiliaries and Ligands
Beyond its direct role in drug synthesis, this compound and its derivatives are valuable in the field of asymmetric synthesis as chiral auxiliaries and ligands. The inherent chirality of the molecule can be transferred to other molecules during a chemical reaction, enabling the synthesis of enantiomerically pure compounds. The development of synthetic methods to produce highly enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione highlights its utility as a chiral building block. researchgate.net
Derivatization for Diverse Chemical Scaffolds
The reactivity of the epoxide ring in this compound allows for a wide range of chemical transformations, leading to a diverse array of chemical scaffolds. The epoxide can be opened by various nucleophiles, such as amines, alcohols, and thiols, to introduce different functional groups. This versatility enables the creation of libraries of compounds for drug discovery and materials science applications. The ability to derivatize this scaffold through reactions like oxidation, reduction, or hydrolysis further expands its utility in creating novel molecular architectures. researchgate.net
Formation of Functionalized Beta-Amino Alcohols and Glycidol (B123203) Derivatives
The high reactivity of the epoxide ring in this compound, also known as N-glycidyl phthalimide, makes it an excellent electrophile for reactions with various nucleophiles. biosynth.comchemicalbook.com This property is extensively utilized in the synthesis of functionalized beta-amino alcohols. The ring-opening of the epoxide by amines is a common and efficient method for this purpose. organic-chemistry.org This reaction proceeds with high regioselectivity, where the nucleophilic amine preferentially attacks the sterically less hindered carbon of the oxirane ring, leading to the formation of a 1-amino-3-(phthalimido)-2-propanol derivative.
The phthalimide group in these products serves as a protected form of a primary amine. The Gabriel synthesis, a classic method for preparing primary amines, utilizes phthalimide for this purpose to prevent over-alkylation. youtube.commasterorganicchemistry.comunacademy.com The phthalimide group can be subsequently removed under various conditions, such as hydrazinolysis, to liberate the free primary amine, yielding a functionalized beta-amino alcohol. masterorganicchemistry.com
Furthermore, this compound itself can be considered a glycidol derivative where the hydroxyl group is replaced by the isoindoline-1,3-dione moiety. Its synthesis often starts from precursors that are themselves glycidol or glycerol (B35011) derivatives. For instance, (S)-N-glycidyl phthalimide can be synthesized from (S)-3-aminopropane-1,2-diol, which condenses with phthalic anhydride (B1165640) to form 2-((2S)-2,3-dihydroxypropyl)isoindole-1,3-dione. cjph.com.cn Subsequent selective tosylation of the primary hydroxyl group followed by intramolecular ring-closure yields the desired epoxide. cjph.com.cn Another common synthetic route involves the reaction of potassium phthalimide with epichlorohydrin, a versatile glycidyl derivative. google.com
| Starting Material | Reagent(s) | Product Type | Key Feature |
| This compound | Amine (R-NH2) | Beta-amino alcohol (phthalimide protected) | Ring-opening of epoxide |
| (S)-3-Aminopropane-1,2-diol | 1. Phthalic anhydride; 2. Tosyl chloride, NaOH | (S)-2-(Oxiran-2-ylmethyl)isoindoline | Synthesis of the title compound |
| Potassium Phthalimide | Epichlorohydrin | This compound | Gabriel-type synthesis of the title compound |
Synthesis of Substituted Hexahydroisoindole-1,3-dione Derivatives
The synthesis of substituted hexahydroisoindole-1,3-dione derivatives from this compound represents a more complex transformation, requiring modification of the aromatic phthalimide core. While direct conversion is not commonly reported, the synthesis can be envisioned through a multi-step process involving the reduction of the aromatic ring.
The initial step would involve the reaction of the oxirane ring of this compound with a suitable nucleophile to introduce a desired substituent, as described in the formation of beta-amino alcohols. Following this, the aromatic phthalimide ring can be reduced to the corresponding saturated hexahydroisoindole-1,3-dione. The catalytic hydrogenation of phthalimides is a known transformation, although it can lead to different products depending on the reaction conditions and the catalyst used. For instance, the hydrogenation of N-substituted phthalimides over a ruthenium catalyst has been shown to yield diols and amines through the cleavage of the C-N bonds. nih.gov In another example, the hydrogenation of phthalimide over a palladium-carbon catalyst in the presence of trifluoroacetic acid selectively reduces one of the carbonyl groups to yield isoindolin-1-one. rsc.org
To achieve the desired hexahydroisoindole-1,3-dione structure, a controlled hydrogenation of the benzene (B151609) ring of the phthalimide moiety would be necessary, while preserving the imide functionality. This can be a challenging selective reduction. A more common approach to synthesizing N-substituted hexahydroisoindole-1,3-dione derivatives involves the condensation of hexahydrophthalic anhydride with a primary amine. bohrium.comresearchgate.net Therefore, a plausible, albeit indirect, route starting from this compound would be the deprotection of the phthalimide group to release the primary amine (after the oxirane ring has been functionalized), followed by the reaction of this amine with hexahydrophthalic anhydride.
| Proposed Synthetic Step | Description | Challenges/Considerations |
| 1. Oxirane Ring Opening | Functionalization of the glycidyl moiety by reaction with a nucleophile. | Standard reaction, generally high yielding. |
| 2. Phthalimide Ring Reduction | Catalytic hydrogenation of the aromatic ring to a cyclohexyl ring. | Requires careful selection of catalyst and conditions to achieve selective hydrogenation of the aromatic ring without affecting the imide group. |
| Alternative Route | ||
| 1. Oxirane Ring Opening & Deprotection | Functionalization of the glycidyl moiety followed by removal of the phthalimide group to yield a primary amine. | Standard procedures for phthalimide deprotection (e.g., hydrazinolysis) are available. organic-chemistry.org |
| 2. Condensation | Reaction of the resulting primary amine with hexahydrophthalic anhydride. | A well-established method for the synthesis of N-substituted hexahydroisoindole-1,3-diones. bohrium.comresearchgate.net |
Generation of Other Complex Isoindolinone and Isoindoline (B1297411) Structures
This compound is a crucial precursor for the synthesis of more intricate heterocyclic systems that contain the isoindolinone or isoindoline framework. The reactive epoxide handle allows for the introduction of a side chain that can subsequently undergo intramolecular reactions to form new rings.
A prominent example is the use of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a key intermediate in the synthesis of the antibiotic linezolid. chemicalbook.comcjph.com.cn The synthesis involves the opening of the epoxide ring by an amine, followed by the formation of an oxazolidinone ring. Specifically, racemic 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione can be reacted with urethane (B1682113) to produce 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. researchgate.net This transformation clearly demonstrates the utility of the starting material in constructing more complex, fused heterocyclic systems.
Furthermore, the reaction of 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione with sodium azide (B81097) introduces an azido (B1232118) group, which can then be reduced to an amine. This amine can participate in further cyclization reactions to generate diverse isoindolinone-containing polycyclic structures. For instance, the synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione, a key precursor for oxazolidinone antibacterial agents, has been achieved from (S)-epichlorohydrin, which can be converted to N-glycidyl phthalimide. niscpr.res.in This underscores the importance of this compound as a versatile scaffold for the generation of complex, biologically relevant molecules.
| Starting Material | Key Transformation | Resulting Complex Structure | Application/Significance |
| (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione | Epoxide ring opening and subsequent cyclization | Oxazolidinone-containing isoindolinone | Key intermediate for the antibiotic linezolid chemicalbook.comcjph.com.cn |
| 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione | Reaction with urethane | 2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Synthesis of complex oxazolidinone derivatives researchgate.net |
| 2-((Oxiran-2-yl)methyl)isoindoline-1,3-dione | Reaction with sodium azide, followed by reduction and cyclization | Fused polycyclic isoindolinone systems | Access to diverse and complex heterocyclic scaffolds |
Analytical and Spectroscopic Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-(Oxiran-2-ylmethyl)isoindoline. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shift, splitting pattern, and integration of the signals provide a wealth of information. The aromatic protons of the isoindoline (B1297411) ring typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm). The protons of the glycidyl (B131873) moiety are found in the more upfield region. The methylene (B1212753) protons (CH₂) attached to the nitrogen and the methine proton (CH) of the epoxide ring are diastereotopic, leading to complex splitting patterns that can be resolved with high-field NMR instruments (e.g., 400 MHz). researchgate.net
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide (B116566) group are characteristically found far downfield (around 168 ppm). The aromatic carbons resonate in the 123-134 ppm range, while the carbons of the aliphatic glycidyl group appear at higher field strengths, typically between 40 and 50 ppm.
Table 1: Predicted NMR Data for this compound
This table is based on predicted values and typical chemical shifts for the functional groups present.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | Aromatic | ~ 7.7-7.9 | Multiplet, 4H |
| N-CH₂ | ~ 3.8-4.0 | Multiplet (part of ABX system), 2H | |
| Epoxide CH | ~ 3.2-3.4 | Multiplet (part of ABX system), 1H | |
| Epoxide CH₂ | ~ 2.7-2.9 | Multiplet (part of ABX system), 2H | |
| ¹³C | C=O | ~ 168 | Imide carbonyl |
| Aromatic C (quaternary) | ~ 132 | Carbons attached to nitrogen | |
| Aromatic CH | ~ 123, ~134 | Aromatic carbons with attached protons | |
| N-CH₂ | ~ 42 | Methylene carbon | |
| Epoxide CH and CH₂ | ~ 44, ~48 | Oxirane ring carbons |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The compound has a molecular formula of C₁₁H₉NO₃ and a molecular weight of approximately 203.19 g/mol . chem960.com
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for this type of molecule. researchgate.net In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 204.2. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of this parent ion. A primary fragmentation pathway would involve the cleavage of the bond between the phthalimide nitrogen and the glycidyl methylene group, providing structural confirmation.
For high-resolution mass spectrometry (HRMS), Fourier Transform Mass Spectrometry (FTMS) is often employed. FTMS provides extremely accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent ion and its fragments. epo.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The analysis is based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational frequencies of different bonds. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹. google.com
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the imide carbonyl (C=O) groups. Other significant absorptions include those from the aromatic ring and the characteristic vibrations of the epoxide ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 | Medium |
| Imide C=O | Asymmetric Stretching | ~ 1770 | Strong |
| Imide C=O | Symmetric Stretching | ~ 1715 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |
| Epoxide C-O-C | Asymmetric Stretching (ring) | ~ 950 - 810 | Medium |
| Epoxide C-H | Stretching | ~ 3000 | Medium |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for quantifying the relative amounts of its two enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of this compound. Using a standard stationary phase (like C18) and an appropriate mobile phase, HPLC can separate the target compound from starting materials, by-products, and degradation products. chem960.com
Given that this compound is a chiral molecule, chiral HPLC is of paramount importance for determining its enantiomeric excess (ee). This is particularly crucial when the compound is synthesized for use in stereoselective synthesis, such as in the production of Rivaroxaban. chem960.com The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support.
The two enantiomers, (R)- and (S)-2-(Oxiran-2-ylmethyl)isoindoline, interact differently with the chiral stationary phase, leading to different retention times (tR). By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. A typical mobile phase for such separations consists of a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). chem960.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used routinely to monitor the progress of reactions that produce this compound and to perform quick purity checks. researchgate.net The stationary phase is typically silica gel coated on a glass or aluminum plate (e.g., silica gel GF254). researchgate.net A small spot of the reaction mixture or sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase, commonly a mixture of ethyl acetate (B1210297) and hexane. The ratio of the solvents is adjusted to achieve optimal separation.
Due to the presence of the phthalimide group, which is a strong chromophore, the compound can be easily visualized on the TLC plate under UV light (at 254 nm). By comparing the spot of the product with that of the starting materials, the progression of the reaction can be qualitatively assessed.
X-ray Diffraction (XRD) for Solid-State Structure Confirmation
X-ray diffraction (XRD) stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD analysis provides unambiguous confirmation of its molecular structure and the packing of molecules in the crystal lattice.
These parameters, once determined, offer a comprehensive structural fingerprint of the compound.
Table 1: Hypothetical X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1075.8 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an XRD experiment.
Optical Rotation Measurements for Chiral Purity Assessment
Given that this compound possesses a chiral center, the assessment of its enantiomeric purity is of paramount importance, particularly in applications where stereochemistry is critical. wikipedia.org Optical rotation measurement is a rapid and established technique for this purpose. skpharmteco.com This method relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.
The specific rotation, [α], is a standardized value that is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample. For the enantiomers of this compound, the specific rotation values will be equal in magnitude but opposite in sign. For instance, the (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it to the same degree in the opposite direction.
A study on a similar chiral epoxide, (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, reported a specific rotation of [α]D20 = +6.0 (c 4.1, CHCl3). mdpi.com This indicates that at a concentration of 4.1 g/100 mL in chloroform (B151607) at 20°C, the compound rotates the plane of polarized light by +6.0 degrees. A similar characterization would be performed for the enantiomers of this compound to determine their optical purity.
Table 2: Representative Optical Rotation Data for Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D²⁰ (c=1, CHCl₃) |
| (S)-2-(Oxiran-2-ylmethyl)isoindoline | Value not publicly available |
| (R)-2-(Oxiran-2-ylmethyl)isoindoline | Value not publicly available |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity and Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 2-(Oxiran-2-ylmethyl)isoindoline. While specific DFT studies on this exact compound are not extensively documented, research on analogous N-substituted phthalimides and isoindole-1,3-dione derivatives provides significant insights. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimizations and calculate electronic properties. mdpi.com
The primary focus of DFT studies on such compounds often revolves around understanding the reactivity of the epoxide ring. The inherent ring strain and the polarization of the C-O bonds make the epoxide group susceptible to nucleophilic attack, a critical step in many of its synthetic applications. nih.gov Computational analyses can predict the most likely sites for nucleophilic attack by examining the distribution of frontier molecular orbitals (HOMO and LUMO) and calculating reactivity descriptors. For instance, the LUMO is often localized on the carbon atoms of the epoxide ring, indicating their electrophilic nature.
Furthermore, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's conformational preferences and its interactions with other molecules. Studies on similar isoindole derivatives have demonstrated good agreement between DFT-calculated structural parameters and experimental data obtained from X-ray crystallography. researchgate.net
A key aspect of reactivity that can be explored with DFT is the analysis of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show negative potential around the carbonyl oxygen atoms of the phthalimide (B116566) group and a positive potential around the epoxide ring, further confirming the sites of electrophilic and nucleophilic character.
Molecular Dynamics (MD) Simulations in Reaction Contexts
MD simulations can provide valuable information on the conformational flexibility of the molecule, including the rotation around the bond connecting the isoindoline (B1297411) and the oxiran-2-ylmethyl moieties. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can study how the solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity. nd.edunih.gov
In the context of a reaction, such as the ring-opening of the epoxide by a nucleophile, MD simulations can be used to explore the reaction pathway in a dynamic environment. This can help in understanding the role of the solvent in stabilizing transition states and intermediates. For instance, in the synthesis of Rivaroxaban, where this compound is a key intermediate, MD simulations could be employed to study the approach of the nucleophile to the epoxide ring and the subsequent bond-breaking and bond-forming events.
Theoretical Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of compounds like this compound. The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application of DFT.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Studies on various organic molecules have shown that DFT calculations can reproduce experimental chemical shifts with a high degree of accuracy.
For this compound, theoretical NMR predictions would be crucial for assigning the signals of the protons and carbons in the isoindoline and epoxide moieties. While a comprehensive theoretical NMR study for this specific molecule is not published, experimental ¹H NMR data for the closely related N-(2,3-epoxypropyl)phthalimide is available and can serve as a benchmark for theoretical calculations.
Table 1: Experimental ¹H NMR Chemical Shifts for N-(2,3-Epoxypropyl)phthalimide
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.85 |
| Aromatic Protons | 7.75 |
| CH₂ (C1) | 3.95 |
| CH₂ (C1) | 3.81 |
| CH (E) | 3.238 |
| CH₂ (F) | 2.80 |
| CH₂ (G) | 2.690 |
Source: ChemicalBook, N-(2,3-EPOXYPROPYL)PHTHALIMIDE(5455-98-1) 1H NMR spectrum
Computational Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry in the study of this compound lies in the elucidation of its reaction mechanisms, particularly the ring-opening of the epoxide. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The ring-opening of the epoxide can proceed via different mechanisms (e.g., Sₙ1 or Sₙ2) depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. nih.gov Computational studies can help to distinguish between these pathways by calculating the activation energies associated with the respective transition states. The pathway with the lower activation energy is generally the kinetically favored one.
For example, in the reaction of this compound with an amine, a key step in the synthesis of certain pharmaceuticals, DFT calculations could be used to model the transition state of the nucleophilic attack of the amine on one of the epoxide carbons. By analyzing the geometry and electronic structure of the transition state, researchers can gain a deeper understanding of the factors that control the stereochemistry and regioselectivity of the reaction. While specific studies on this exact reaction are not widely published, the methodology has been successfully applied to a vast range of organic reactions.
Future Research Directions and Emerging Applications
Development of Novel and More Efficient Stereoselective Methodologies
The biological activity of chiral compounds is often dictated by their specific three-dimensional arrangement. Consequently, a primary focus of future research is the development of more efficient and precise methods for producing single-enantiomer forms of 2-(oxiran-2-ylmethyl)isoindoline. The (S)-enantiomer, in particular, is a valuable building block in synthetic organic chemistry. cymitquimica.com
Current research has laid the groundwork for stereoselective synthesis. For instance, enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione has been synthesized from (R)-2-(chloromethyl)oxirane. researchgate.net This highlights the feasibility of using chiral precursors to achieve high enantiopurity. researchgate.net
Future efforts are expected to concentrate on the following areas:
Catalytic Asymmetric Synthesis: The design of novel chiral catalysts could enable the direct and highly selective production of either the (R)- or (S)-enantiomer from achiral starting materials. This approach promises greater efficiency and atom economy.
Enzymatic Resolutions: Biocatalysis offers a green and highly specific alternative for separating racemic mixtures, yielding enantiomerically pure compounds.
Optimization of Chiral Pool Synthesis: Further refinement of synthetic pathways starting from readily available chiral molecules, such as enantiopure epichlorohydrin, will continue to be a priority.
| Stereoselective Synthesis Approach | Description | Potential Benefits |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to favor the formation of one enantiomer over the other. | High efficiency, high enantiomeric excess, reduced waste. |
| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer in a racemic mixture. | High specificity, mild reaction conditions, environmentally friendly. |
| Chiral Pool Synthesis | Starts with an enantiomerically pure natural product or derivative as the building block. | Predictable stereochemistry, potentially shorter synthetic routes. |
Exploration of Unprecedented Reactivity Pathways and Transformations
The epoxide group in this compound is a key functional group that allows for a wide range of chemical transformations, primarily through nucleophilic ring-opening reactions. cymitquimica.com This reactivity makes it a versatile intermediate for creating more complex molecules. cymitquimica.com
Future research will likely move beyond simple ring-opening reactions to explore more complex and novel transformations:
Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by the opening of the epoxide ring. This can lead to the rapid assembly of complex molecular architectures.
Transition-Metal Catalysis: The use of transition metals could unlock new reaction pathways, such as cycloadditions and rearrangements, that are not possible with traditional methods. A study on the synthesis of 2-arylazetidines has already demonstrated the potential of quantum chemical investigations to explain and predict the outcomes of ring-formation reactions involving oxiranes. acs.org
Photochemical and Electrochemical Methods: Investigating the reactivity of the molecule under light or electrical current could reveal unique and useful chemical transformations.
Expansion of Applications in New Therapeutic Areas and Advanced Materials Science
The isoindole framework is a common feature in molecules with a range of pharmacological properties, including potential anti-inflammatory or anticancer activities. cymitquimica.com The (S)-form of this compound-1,3-dione, also known as (S)-N-glycidylphthalimide, is utilized in the manufacturing of Rivaroxaban, a widely used anticoagulant. prudencepharma.comopulentpharma.com This established application provides a strong foundation for exploring further therapeutic uses.
Future applications are envisioned in:
Medicinal Chemistry: The compound's structure makes it a valuable starting point for the synthesis of new drug candidates. Its potential as a key intermediate for various active pharmaceutical ingredients warrants further investigation. cymitquimica.com The development of novel imidazole-based hybrids for cancer treatment showcases a successful green chemistry approach to synthesizing pharmacologically active molecules. nih.gov
Advanced Materials: The bifunctional nature of this compound makes it a candidate for the development of new polymers and materials with unique properties. The isoindoline (B1297411) component can provide rigidity and thermal stability, while the reactive epoxide allows for cross-linking and functionalization.
Green Chemistry and Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will increasingly incorporate green chemistry principles to minimize environmental impact.
Key areas for sustainable synthesis include:
Q & A
Q. Basic
- ¹H/¹³C NMR : Peaks for epoxide protons (δ 3.5–4.5 ppm) and isoindoline aromatic protons (δ 7.6–8.2 ppm) confirm regiochemistry.
- IR : Stretching vibrations for C=O (1770–1710 cm⁻¹) and epoxy C–O (1250 cm⁻¹) validate functional groups .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.1 for C₁₁H₉NO₃) .
How does the introduction of substituents affect the bioactivity of isoindoline derivatives?
Advanced
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl at pyridinyl positions) enhance antitumor activity by modulating electron density. For example, 2-(2-chloropyridin-4-yl)isoindoline derivatives reduce cardiotoxicity while maintaining potency . Modifications at the oxirane ring (e.g., glycidyl groups) improve blood-brain barrier penetration for CNS targets like acetylcholinesterase, as seen in anti-Alzheimer derivatives .
What role do non-covalent interactions play in the crystal packing of this compound derivatives?
Advanced
Intermolecular Br⋯O halogen bonds (3.162 Å) and C–H⋯O hydrogen bonds (2.2–2.5 Å) stabilize crystal lattices. π-π stacking between isoindoline rings (centroid separations: 3.5–3.9 Å) creates layered architectures, while gauche/anti conformers in bromoethyl derivatives influence packing density . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% Br⋯O, 25% H⋯H) .
How are reaction conditions optimized for synthesizing this compound?
Q. Basic
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Gabriel synthesis.
- Temperature : Room temperature minimizes epoxide ring-opening side reactions.
- Catalyst : Lewis acids (e.g., ZnCl₂) accelerate imide formation .
Yield is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and purified via recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
